Pixantrone

Description

This compound is an aza-anthracenedione and DNA intercalator which inhibits topoisomerase II. It is similar in structure to anthracyclines such as mitoxantrone, but exerts fewer toxic effects on cardiac tissue. [2] The lower cardio-toxic effects of this compound may be explained, in part, by its redox inactivity [3]. This compound does not bind iron and promotes the formation of reactive oxygen species to a lesser degree than other anthracyclines. It also inhibits doxorubicinol formation in human myocardium. [3] As a result, it is believed to be less cardiotoxic while still exerting efficacy. this compound was designed to treat relapsed or refractory aggressive non-Hodgkin's lymphoma(NHL) in patients who have failed two prior lines of therapy. [2] For patients suffering from NHL, first line therapies consist of anthracycline containing multi-drug treatments which unfortunately are known to cause irreversible myocardial tissue damage. Patients refractory to treatment, or those who relapse, are discouraged from further anthracycline use due to cumulative cardiotoxicity. This compound dimaleate, administered intravenously, was designed by Cell Therapeutics Incorporated as an alternative second line therapy in refractory or relapsed NHL. It is currently being tested in Phase III trials. [2] Although this compound has not yet received FDA approval in the United States, it has been granted conditional marketing approval by the European Union. Conditional approval was granted by the European Medicines Agency after a phase III EXTEND trial of patients with NHL showed that this compound was tolerable and that it resulted in significantly higher complete response rate and progression free survival in comparison to other single chemotherapy agents. However, it is notable that the EXTEND trial was stopped early, leaving the statistical significance of the results in question. Based on this uncertainty, in 2009, the FDA ultimately rejected Cell Therapeutic's initial application for accelerated approval for this compound use in relapsed or refractory NHL. Another phase III trial, PIX-R, is now ongoing to clarify pixantrones place in therapy. It will compare this compound efficacy to that of gemcitabine. [2]

This compound is a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. This compound intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.

This compound Dimaleate is the dimaleate salt of a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. This compound intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and is indicated for neoplasm and non-hodgkins lymphoma and has 9 investigational indications.

an immunosuppressant; structure given in first source

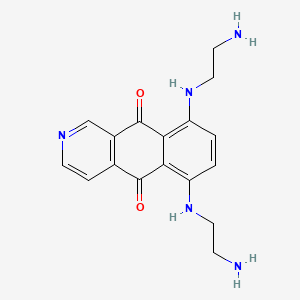

Structure

3D Structure

Properties

IUPAC Name |

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZPMAYDXJQYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162744 | |

| Record name | Pixantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144510-96-3, 144675-97-8 | |

| Record name | Pixantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144510-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pixantrone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144510963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pixantrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pixantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144675-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIXANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5SXN2KNMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Pixantrone Maleate in Lymphoma Cells: An In-depth Technical Guide

Executive Summary

Pixantrone maleate, marketed as Pixuvri®, is an aza-anthracenedione approved for treating adult patients with multiply relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma (NHL).[1][2] Structurally engineered to mitigate the cardiotoxicity associated with traditional anthracyclines like doxorubicin, this compound maintains potent antineoplastic activity.[3][4][5] This guide delineates the core mechanisms through which this compound exerts its cytotoxic effects on lymphoma cells. The primary modes of action are DNA intercalation and the poisoning of topoisomerase IIα, leading to catastrophic DNA double-strand breaks (DSBs).[6][7][8] Furthermore, this compound induces profound mitotic perturbations, causing chromosomal mis-segregation and the formation of micronuclei, which ultimately culminates in apoptotic cell death.[4][9] A key distinction is its reduced capacity to generate reactive oxygen species and its selectivity for the topoisomerase IIα isoform, which is prevalent in proliferating cancer cells, likely contributing to its improved cardiac safety profile.[7][10] This document provides a comprehensive overview of these mechanisms, supported by detailed experimental protocols and data interpretation guidelines for researchers in oncology and drug development.

Introduction: The Clinical Imperative in Relapsed/Refractory NHL

Non-Hodgkin's lymphoma represents a heterogeneous group of lymphoid malignancies. While initial treatment with anthracycline-based regimens can be effective, a significant portion of patients with aggressive forms, such as diffuse large B-cell lymphoma (DLBCL), will either relapse or become refractory to therapy.[11] For these patients, subsequent treatment options are limited and often yield disappointing response rates.[2] The cumulative cardiotoxicity of anthracyclines further complicates re-treatment, creating a critical unmet need for effective agents with a more favorable safety profile.[11]

This compound emerged from this context as a rationally designed aza-anthracenedione.[5] Its structural modifications were intended to reduce the formation of drug-iron complexes and subsequent reactive oxygen species (ROS) that are major contributors to doxorubicin-induced cardiotoxicity.[7][10] Clinical trials have demonstrated that this compound offers a meaningful clinical benefit in heavily pretreated NHL patients, leading to its conditional approval in the European Union.[3][6][7] Understanding its precise mechanism of action is paramount for optimizing its clinical use and identifying potential combination strategies.

Core Mechanisms of Action

This compound's antitumor activity stems from a dual assault on the integrity and processing of DNA within lymphoma cells.

DNA Intercalation and Adduct Formation

The planar structure of this compound allows it to insert, or intercalate, between the base pairs of the DNA double helix.[1][12] This physical distortion of the DNA backbone interferes with the essential enzymatic processes of DNA replication and transcription, thereby inhibiting cell proliferation.[1] Beyond simple intercalation, this compound can also form stable DNA adducts, particularly at sites of DNA hypermethylation, further contributing to its cytotoxicity.[13]

Inhibition of Topoisomerase IIα

A primary and critical mechanism of this compound is its function as a "topoisomerase II poison."[3][6] Topoisomerase IIα is a vital nuclear enzyme that resolves DNA topological challenges—such as tangles and supercoils—that arise during replication and chromosome segregation.[14] It does so by creating transient, enzyme-linked double-strand breaks, allowing another DNA strand to pass through before re-ligating the break.

This compound stabilizes the intermediate stage of this reaction, known as the "cleavage complex," where the topoisomerase IIα enzyme is covalently bound to the 5' ends of the DNA.[14] This action prevents the re-ligation of the DNA strands, leading to a lethal accumulation of permanent DSBs.[6][7]

Key Insight: Isoform Selectivity & Reduced Cardiotoxicity A crucial aspect of this compound's pharmacology is its relative selectivity for the topoisomerase IIα isoform over topoisomerase IIβ.[7] The α-isoform is highly expressed in proliferating cells, like lymphoma cells, whereas the β-isoform is predominant in quiescent, post-mitotic tissues such as cardiomyocytes (heart muscle cells).[7] It is hypothesized that the cardiotoxicity of drugs like doxorubicin is partly mediated by their poisoning of topoisomerase IIβ.[7] this compound's selectivity for the α-isoform may therefore be a key factor in its reduced cardiotoxicity.[7][10]

Cellular Consequences in Lymphoma Cells

The initial molecular insults of DNA intercalation and topoisomerase II poisoning trigger a cascade of downstream cellular events that culminate in cell death.

DNA Damage Response (DDR) and Cell Cycle Arrest

The accumulation of DSBs activates the cell's DNA Damage Response (DDR) pathway. A key early event is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[15][16] These γH2AX molecules form distinct foci at the sites of DNA breaks and serve as a sensitive biomarker for DSBs.[16][17] While this compound does induce DSBs, some studies suggest it triggers a less robust checkpoint response compared to doxorubicin, as measured by γH2AX foci formation in the main nucleus.[9]

Mitotic Perturbations and Catastrophe

A distinguishing feature of this compound-induced cell death is the induction of mitotic catastrophe.[4] Instead of arresting the cell cycle to allow for DNA repair, this compound-treated cells often proceed through mitosis with damaged chromosomes.[4] This leads to severe errors in chromosome segregation, characterized by the formation of chromatin bridges and micronuclei (small, separate nuclei containing fragmented chromosomes).[4][9] Interestingly, γH2AX foci are often detected within these micronuclei, indicating the presence of damaged DNA that has been segregated away from the primary nucleus.[4] Cells that undergo these aberrant divisions are ultimately non-viable and are eliminated.[4]

Induction of Apoptosis

The overwhelming DNA damage and mitotic chaos ultimately trigger programmed cell death, or apoptosis. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] This externalized PS can be detected by the protein Annexin V, providing a reliable marker for early apoptotic events.[19] As apoptosis progresses, the cell membrane loses its integrity, allowing dyes like Propidium Iodide (PI) to enter and stain the nuclear DNA, marking late apoptotic or necrotic cells.[18]

Visualization of Pathways and Workflows

Core Mechanism of this compound

Caption: Core mechanism of this compound leading to DNA double-strand breaks.

Cellular Response to this compound-Induced Damage

Caption: Downstream cellular consequences of this compound-induced DNA damage.

Experimental Workflow: Apoptosis Detection

Caption: Workflow for assessing apoptosis via Annexin V/PI flow cytometry.

Experimental Validation: Protocols and Methodologies

To rigorously investigate the mechanisms described, specific and validated assays are required. The following protocols provide a foundation for studying this compound's effects in a laboratory setting.

Data Presentation: Quantifying Cytotoxicity

The cytotoxic potency of this compound is typically assessed using cell viability assays and expressed as the half-maximal inhibitory concentration (IC50). These values can vary significantly based on the lymphoma cell line and the duration of the assay.

| Assay Type | Cell Line (NHL) | This compound IC50 | Doxorubicin IC50 | Reference |

| Short-Term (3-day) | OCI-Ly8 | ~22 nM | ~2.8 nM | [9] |

| Short-Term (3-day) | Z138 | ~2737 nM | ~67 nM | [9] |

| Long-Term (Clonogenic) | OCI-Ly8 | ~5.1 nM | (Not specified) | [9] |

| Long-Term (Clonogenic) | Z138 | ~82.8 nM | (Not specified) | [9] |

Note: This data highlights the increased potency observed in long-term assays, which aligns with the finding that this compound-induced cell death can occur after multiple aberrant cell divisions over several days.[4][9]

Protocol: Topoisomerase II Inhibition (kDNA Decatenation Assay)

Principle of the Assay: This biochemical assay measures the catalytic activity of topoisomerase II. The enzyme's ability to resolve a complex network of interlocked DNA circles (kinetoplast DNA, or kDNA) into individual minicircles is assessed.[20] Inhibitors like this compound will prevent this decatenation, causing the kDNA to remain in the loading well of an agarose gel.[14][20]

Rationale for Use: This assay directly measures the effect of this compound on the enzymatic function of purified topoisomerase II, allowing for the characterization of its inhibitory potential independent of other cellular processes.[7][8]

Methodology:

-

Reaction Setup: On ice, prepare a 20 µL reaction mix in a microcentrifuge tube containing: 10X Topoisomerase II reaction buffer, 200 ng of kDNA, and nuclease-free water.[21]

-

Inhibitor Addition: Add the desired concentrations of this compound (or a vehicle control, e.g., DMSO).

-

Enzyme Addition: Initiate the reaction by adding 1-2 units of purified human topoisomerase IIα enzyme.[20]

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[21]

-

Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and Proteinase K to digest the enzyme.[20]

-

Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.[20]

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or a safer alternative) and visualize under UV light.[20]

-

Result Interpretation: The control lane (no inhibitor) should show a band of decatenated minicircles that has migrated into the gel. In the presence of effective concentrations of this compound, the kDNA will fail to decatenate and will be retained in the loading well.

-

Protocol: DNA Double-Strand Break Detection (γH2AX Immunofluorescence)

Principle of the Assay: This cell-based assay visualizes the formation of DSBs. The phosphorylation of histone H2AX to γH2AX at the site of a break is detected using a specific primary antibody, followed by a fluorescently labeled secondary antibody. The resulting fluorescent "foci" can be quantified using microscopy.[16][17]

Rationale for Use: This assay provides direct, quantifiable evidence of DSB induction within intact lymphoma cells following treatment with this compound, confirming that the upstream enzymatic inhibition translates to downstream cellular DNA damage.[7][8]

Methodology:

-

Cell Culture: Grow lymphoma cells (e.g., on coverslips or in chamber slides) and treat with various concentrations of this compound or a vehicle control for the desired time (e.g., 4-24 hours).[1]

-

Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize the membranes with a detergent like 0.1% Triton X-100 in PBS to allow antibody entry.[1][22]

-

Blocking: Incubate cells in a blocking solution (e.g., PBS with 2% Bovine Serum Albumin) to prevent non-specific antibody binding.[1][22]

-

Primary Antibody Incubation: Incubate cells with a primary antibody specific for phospho-histone H2AX (Ser139) for 1 hour at room temperature.[22]

-

Secondary Antibody Incubation: After washing, incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.[22]

-

Counterstaining & Mounting: Stain the nuclei with a DNA dye like DAPI and mount the coverslip onto a microscope slide.

-

Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

-

Result Interpretation: A significant, dose-dependent increase in the average number of foci per cell in this compound-treated samples compared to the control indicates the induction of DNA double-strand breaks.

-

Protocol: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Principle of the Assay: This flow cytometry-based method differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[18] Annexin V, conjugated to a fluorophore like FITC, binds to phosphatidylserine on the surface of early apoptotic cells.[19] Propidium Iodide (PI), a fluorescent DNA-binding dye, is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[23]

Rationale for Use: This assay provides a quantitative measure of the ultimate fate of this compound-treated lymphoma cells, confirming that the induced DNA damage and mitotic errors lead to programmed cell death.

Methodology:

-

Cell Treatment: Induce apoptosis by treating 1-5 x 10^5 lymphoma cells with this compound for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle-treated negative control.[19]

-

Cell Collection: Collect the cells (including any floating cells from the supernatant) by centrifugation.[19]

-

Washing: Wash the cells once with cold 1X PBS.[19]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[19]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[23]

-

Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[19]

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze on a flow cytometer within one hour.[19][23]

-

Result Interpretation: The flow cytometry data will be displayed as a quadrant plot:

-

Conclusion and Future Directions

This compound maleate employs a distinct and multifaceted mechanism of action to induce cytotoxicity in lymphoma cells. Its ability to intercalate into DNA, poison topoisomerase IIα, and induce mitotic catastrophe through profound chromosomal mis-segregation distinguishes it from other chemotherapeutic agents.[1][4] The reduced propensity to generate reactive oxygen species and its selectivity for topoisomerase IIα likely contribute to its favorable cardiac safety profile.[7]

Future research should continue to explore the nuances of the DNA damage response triggered by this compound, particularly why it appears to evade certain cell cycle checkpoints. Understanding these pathways more deeply could identify rational combination therapies, potentially pairing this compound with checkpoint inhibitors or agents that target DNA repair pathways to enhance its efficacy in treating refractory non-Hodgkin's lymphoma.

References

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne Corporation.

-

BenchChem. . BenchChem.

-

Wikipedia. This compound. Wikipedia, The Free Encyclopedia.

-

Beeharry, N., et al. (2015). This compound induces cell death through mitotic perturbations and subsequent aberrant cell divisions. Cell Cycle, 14(17), 2815-2826.

-

Cancer Research UK. A trial of this compound for non Hodgkin lymphoma (PIX-R). Cancer Research UK.

-

Ng, S., et al. (2017). Abstract 2113: Mechanism of action of this compound in non-Hodgkin's lymphoma cells. Cancer Research, 77(13 Supplement), 2113.

-

Abcam. Annexin V staining assay protocol for apoptosis. Abcam.

-

SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.

-

BenchChem. Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assay Using PD173952. BenchChem.

-

S. S. Veena, et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.

-

American Journal of Managed Care. Phase 3 Trial of this compound in Treating Non-Hodgkin Lymphoma Patients. AJMC.

-

Costa, V. M., et al. (2018). This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells. Archives of Toxicology, 92(5), 1839-1855.

-

Hasinoff, B. B., et al. (2016). Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform. Journal of Pharmacology and Experimental Therapeutics, 356(2), 356-369.

-

ResearchGate. (PDF) Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase II Isoform. ResearchGate.

-

BenchChem. Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin. BenchChem.

-

ResearchGate. Two independent pathways may lead to this compound-induced cancer cell death. ResearchGate.

-

Drugs.com. Pixuvri (this compound): What is it and is it FDA approved?. Drugs.com.

-

SurvivorNet. Non Hodgkin Lymphoma Clinical Trial: Comparison of this compound + Rituximab With Gemcitabine + Rituximab. SurvivorNet.

-

National Institutes of Health. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. PMC.

-

National Institutes of Health. Topoisomerase Assays. PMC.

-

BenchChem. Application Notes and Protocols for Topoisomerase II Decatenation Assay. BenchChem.

-

Selleck Chemicals. This compound maleate Topoisomerase inhibitor. Selleck Chemicals.

-

ResearchGate. This compound induces cell death in multiple cancer cell lines independent... | Download Scientific Diagram. ResearchGate.

-

Heylmann, D., & Kaina, B. (2016). The γH2AX DNA damage assay from a drop of blood. Scientific Reports, 6, 22682.

-

Cyprotex. γH2AX Double Strand DNA Damage Response Assay. Cyprotex.

-

ResearchGate. (PDF) The γH2AX DNA damage assay from a drop of blood. ResearchGate.

-

ResearchGate. Topoisomerase Assays | Request PDF. ResearchGate.

-

MP Biomedicals. γH2AX Detection 560R Kit. MP Biomedicals.

-

Gasiul, P., et al. (2018). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. Methods in Molecular Biology, 1672, 237-248.

-

Zaja, F., et al. (2021). Current Opinion on this compound in the Treatment of Non-Hodgkin B-Cell Lymphoma. Cancer Management and Research, 13, 1927-1939.

-

Jezeršek, N., et al. (2019). Limited efficacy of this compound in refractory diffuse large B-cell lymphoma. Oncology Letters, 18(4), 3747-3752.

-

El-Helw, L. M., & Hancock, B. W. (2009). This compound maleate for non-Hodgkin's lymphoma. Drugs of Today, 45(6), 425-433.

-

Maucort-Boulch, D., et al. (2015). This compound: a novel anthracycline-like drug for the treatment of non-Hodgkin lymphoma. Expert Opinion on Drug Safety, 14(4), 601-607.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Current Opinion on this compound in the Treatment of Non-Hodgkin B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound maleate for non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Limited efficacy of this compound in refractory diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: a novel anthracycline-like drug for the treatment of non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. benchchem.com [benchchem.com]

- 15. The γH2AX DNA damage assay from a drop of blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. γH2AX Double Strand DNA Damage Response Assay | Cyprotex | Evotec [evotec.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. benchchem.com [benchchem.com]

- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mpbio.com [mpbio.com]

- 23. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Pixantrone

Introduction

Pixantrone, marketed under the trade name Pixuvri, is a pivotal therapeutic agent in the landscape of oncology, specifically for treating relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma.[1][2] It is classified as an aza-anthracenedione, a class of compounds structurally related to potent but cardiotoxic chemotherapy agents like doxorubicin and mitoxantrone.[1][3] The development of this compound was a deliberate exercise in medicinal chemistry, aimed at retaining the potent antineoplastic activity of its predecessors while mitigating the dose-limiting cardiotoxicity that complicates their clinical use.[4][5][6] This guide provides a detailed examination of this compound's unique molecular architecture and the refined, manufacturing-scale synthesis that produces the active pharmaceutical ingredient (API).

Section 1: The Molecular Architecture of this compound

The therapeutic profile of this compound is intrinsically linked to its chemical structure. Its design represents a strategic modification of the classic anthracenedione scaffold to enhance its safety profile without compromising efficacy.

Core Chemical Identity

This compound's fundamental properties are summarized below, providing a snapshot of its chemical identity.[4][7][8][]

| Property | Value |

| IUPAC Name | 6,9-Bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione[4][8][] |

| Molecular Formula | C₁₇H₁₉N₅O₂[4][8][10] |

| Molar Mass | 325.37 g/mol [7][11] |

| Appearance | Blue solid[4][12] |

| CAS Number | 144510-96-3[8][12] |

| Drug Form | This compound Dimaleate (BBR 2778)[4][13] |

Structural Rationale and Design for Reduced Cardiotoxicity

This compound was engineered to overcome the primary limitation of anthracyclines and related drugs: cardiotoxicity. This toxicity is largely attributed to the ability of their quinone-hydroquinone moieties to chelate iron (Fe³⁺), leading to the formation of reactive oxygen species (ROS) that damage cardiomyocytes.[1][5]

The key innovation in this compound's structure is the replacement of the electron-rich 1,4-dihydroxyphenyl ring found in mitoxantrone with a bioisosteric pyridine ring.[5] This substitution creates an "aza-anthracenedione," a benzo[g]isoquinoline-5,10-dione core, which lacks the hydroquinone functionality necessary for potent iron chelation.[1][5] This structural modification is the principal reason for this compound's significantly reduced potential to induce oxidative stress in cardiac tissue, thereby lowering the risk of cardiotoxicity.[1][3][5]

Its mechanism of action, however, remains similar to its predecessors. The planar aromatic core intercalates into DNA, while the two basic (2-aminoethyl)amino side chains interact with the phosphate backbone, anchoring the molecule. This complex interferes with the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[4][14] this compound acts as a "topoisomerase II poison," stabilizing the enzyme-DNA cleavage complex and leading to lethal double-strand breaks in cancer cells.[1][14] Notably, evidence suggests this compound is more selective for the topoisomerase IIα isoform, which is more prevalent in proliferating cancer cells, than for the topoisomerase IIβ isoform, which is predominant in quiescent cardiomyocytes, further contributing to its favorable cardiac safety profile.[1][3]

Detailed Step-by-Step Synthesis Protocol

The following protocol is based on the modified, scaled-up synthesis that provides the API in high purity (>99%). [13] Step 1: Anhydride Formation

-

Reaction: Pyridine-3,4-dicarboxylic acid is treated with acetic anhydride under reflux conditions.

-

Protocol:

-

Suspend Pyridine-3,4-dicarboxylic acid in an excess of acetic anhydride.

-

Heat the mixture to reflux for approximately 2 hours.

-

Cool the reaction mixture to induce crystallization of the product.

-

Isolate the resulting cyclic anhydride via filtration and dry under vacuum.

-

-

Causality: Acetic anhydride serves as both the solvent and a powerful dehydrating agent, driving the formation of the five-membered cyclic anhydride from the di-acid starting material. This step activates the carboxyl groups for the subsequent acylation.

-

Yield: 76%. [13] Step 2: Friedel-Crafts Acylation

-

Reaction: The anhydride intermediate undergoes an aluminum chloride (AlCl₃)-promoted Friedel-Crafts acylation with 1,4-difluorobenzene.

-

Protocol:

-

Combine the anhydride and 1,4-difluorobenzene in a suitable solvent.

-

Add aluminum chloride (AlCl₃) portion-wise to catalyze the reaction.

-

Heat the mixture under reflux for approximately 22 hours.

-

Work up the reaction to isolate the product, which is a mixture of nicotinic acid isomers. This mixture is typically carried forward without separation.

-

-

Causality: AlCl₃ is a strong Lewis acid that coordinates to the anhydride, polarizing the carbonyl groups and making them highly electrophilic. This facilitates the electrophilic aromatic substitution onto the 1,4-difluorobenzene ring.

-

Yield: 84% (for the mixture of isomers). [13] Step 3: Intramolecular Cyclization

-

Reaction: The mixture of nicotinic acid isomers is cyclized using fuming sulfuric acid to form the key tricyclic dione core.

-

Protocol:

-

Treat the isomer mixture with fuming sulfuric acid (oleum).

-

Heat the reaction to 135-140°C for approximately 3 hours.

-

Carefully quench the reaction mixture and precipitate the product.

-

Isolate and purify the difluorobenzoisoquinoline-dione core.

-

-

Causality: The strongly acidic and dehydrating conditions of fuming sulfuric acid promote an intramolecular Friedel-Crafts-type reaction, where the carboxylic acid group acylates the adjacent aromatic ring, closing the final ring of the tricyclic system.

Step 4: Nucleophilic Aromatic Substitution

-

Reaction: The fluorine atoms on the dione core are displaced by ethylenediamine to install the side chains.

-

Protocol:

-

Dissolve the difluorobenzoisoquinoline-dione core in a solvent such as pyridine.

-

Add an excess of ethylenediamine.

-

Stir the reaction, initially at room temperature for 12 hours, then at 50°C for 2 hours to ensure complete substitution.

-

Isolate the this compound free base from the reaction mixture.

-

-

Causality: The electron-withdrawing nature of the dione system activates the fluorine-substituted positions toward nucleophilic aromatic substitution. The primary amine groups of ethylenediamine act as potent nucleophiles, displacing both fluoride ions to form the final this compound structure.

Step 5: Salt Formation

-

Reaction: The this compound free base is converted to the more stable and water-soluble dimaleate salt.

-

Protocol:

-

Subject the this compound free base to a solution containing maleic acid and aqueous acetic anhydride.

-

Allow the salt to crystallize from the solution.

-

Isolate the final this compound dimaleate product via filtration.

-

-

Causality: Converting the free base to a salt is a standard pharmaceutical practice to improve a drug's physicochemical properties, including stability, handling, and solubility, which is critical for formulating an intravenous infusion.

-

Yield: 92% (over the final three steps: cyclization, substitution, and salt formation). [13]

Conclusion

This compound stands as a testament to rational drug design, where a precise structural modification—the introduction of a nitrogen atom into the aromatic core—successfully uncoupled potent antineoplastic activity from severe cardiotoxicity. Its molecular architecture prevents the iron-mediated oxidative damage characteristic of older anthracyclines while preserving the DNA intercalation and topoisomerase II inhibition required for efficacy. The robust, multi-step synthesis developed for its manufacture ensures the production of a high-purity API, enabling its use as a critical therapeutic option for patients with aggressive hematological malignancies. This integration of clever chemical design and efficient synthesis provides a compelling model for the development of next-generation chemotherapeutics.

References

-

Hasinoff, B. B., et al. (2015). Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform. Molecular Pharmacology. [Online]. Available: [Link]

-

Wikipedia. (n.d.). This compound. [Online]. Available: [Link]

-

The Merck Index Online. (n.d.). This compound. [Online]. Available: [Link]

-

Patsnap Synapse. (2024). What is this compound Dimaleate used for? [Online]. Available: [Link]

-

ResearchGate. (2015). (PDF) Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase II Isoform. [Online]. Available: [Link]

-

Minotti, G., et al. (2018). This compound: novel mode of action and clinical readouts. Expert Opinion on Investigational Drugs. [Online]. Available: [Link]

-

PubChemLite. (n.d.). This compound (C17H19N5O2). [Online]. Available: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Online]. Available: [Link]

-

DrugFuture. (n.d.). This compound. [Online]. Available: [Link]

-

Reis-Mendes, T., et al. (2019). This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells. Toxicology Letters. [Online]. Available: [Link]

-

SWAG Cancer Alliance. (2017). This compound - Quick Reference Guide. [Online]. Available: [Link]

-

precisionFDA. (n.d.). This compound. [Online]. Available: [Link]

-

Drugs.com. (n.d.). Pixuvri (this compound): What is it and is it FDA approved? [Online]. Available: [Link]

-

ResearchGate. (n.d.). Structural formula of this compound. [Online]. Available: [Link]

-

Menna, P., Salvatorelli, E., & Minotti, G. (2016). Rethinking drugs from chemistry to therapeutic opportunities: this compound beyond Anthracyclines. IRIS. [Online]. Available: [Link]

-

Fierce Biotech. (2010). FDA OKs Cell Therapeutics' manufacturing plant. [Online]. Available: [Link]

-

Menna, P., Salvatorelli, E., & Minotti, G. (2016). Rethinking Drugs from Chemistry to Therapeutic Opportunities: this compound beyond Anthracyclines. Chemical Research in Toxicology. [Online]. Available: [Link]

-

PR Newswire. (2010). FDA Approves NerPharMa to Manufacture Cell Therapeutics' Drug this compound. [Online]. Available: [Link]

-

European Medicines Agency. (n.d.). PIXUVRI, INN-pixantrone. [Online]. Available: [Link]

Sources

- 1. Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: novel mode of action and clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. This compound | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C17H19N5O2) [pubchemlite.lcsb.uni.lu]

- 11. GSRS [precision.fda.gov]

- 12. This compound [drugfuture.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. What is this compound Dimaleate used for? [synapse.patsnap.com]

Pixantrone: A Mechanistic Deep Dive into a Modern Topoisomerase II Poison

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pixantrone (Pixuvri®) is a novel aza-anthracenedione, structurally analogous to mitoxantrone, that has emerged as a significant therapeutic agent in oncology.[1] It was rationally designed to retain the potent anti-neoplastic activity of anthracyclines and anthracenediones while mitigating the cumulative and often irreversible cardiotoxicity that limits their clinical utility.[2][3] This guide provides a comprehensive technical analysis of this compound's core mechanism of action as a topoisomerase II poison. We will deconstruct its chemical architecture, elucidate the molecular interactions that define its function, present the key experimental workflows used to characterize its activity, and explore the downstream cellular consequences that lead to tumor cell death. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacology and its place in the landscape of modern cancer therapeutics.

Introduction: The Rationale for a New Generation of Topoisomerase Poisons

DNA topoisomerase II enzymes are essential for cell viability, resolving the topological challenges that arise during DNA replication, transcription, and chromosome segregation. By creating transient double-strand breaks (DSBs), passing an intact DNA duplex through the break, and re-ligating the strands, they manage DNA tangles and supercoils. Human cells express two isoforms: topoisomerase IIα (TOP2A) and topoisomerase IIβ (TOP2B). TOP2A is highly expressed in proliferating cells and is a well-established target for cancer chemotherapy. Conversely, TOP2B is the predominant isoform in quiescent, terminally differentiated cells, such as cardiomyocytes.[4]

Classic chemotherapeutics like doxorubicin and mitoxantrone effectively target TOP2A but also potently inhibit TOP2B. This lack of isoform selectivity is believed to be a major contributor to their dose-limiting cardiotoxicity.[4][5] this compound was developed to address this critical liability. As a first-in-class aza-anthracenedione, its unique structure confers distinct pharmacological properties, establishing it not merely as an inhibitor, but as a potent topoisomerase II poison with a significantly improved cardiac safety profile.[1][6]

Chemical Structure: Designing for Efficacy and Safety

This compound's chemical structure is the foundation of its unique therapeutic profile. It is an analogue of mitoxantrone, featuring critical modifications designed to alter its biological activity.

-

Aza-Anthracenedione Core: Unlike mitoxantrone, this compound incorporates a nitrogen atom into one of the aromatic rings, creating an aza-anthracenedione.[5] This modification modulates the molecule's electronic properties and its interaction with DNA.[5]

-

Lack of Hydroquinone Moiety: The defining feature for its improved safety is the absence of the quinone-hydroquinone functionality present in doxorubicin and mitoxantrone.[4][5] This prevents this compound from chelating iron, thereby blocking the Fenton reaction-mediated production of cardiotoxic reactive oxygen species (ROS).[4][7]

-

Modified Side Chains: The substitution of (hydroxyethylamino)-ethylamino side chains with (ethylamino)-diethylamino side chains further differentiates it from mitoxantrone, influencing its DNA binding and cellular uptake.[5]

These rational design choices result in a compound that retains the ability to intercalate into DNA and poison topoisomerase II while fundamentally uncoupling this anti-cancer mechanism from the primary drivers of anthracycline-induced cardiotoxicity.[4][7]

Core Mechanism: Stabilizing the Topoisomerase II-DNA Cleavage Complex

This compound functions as a classic topoisomerase II "poison." This is a critical distinction from catalytic inhibitors, which merely block the enzyme's activity. A poison actively traps the enzyme in a covalent complex with DNA, leading to catastrophic DNA damage.

-

DNA Intercalation: The process begins with the planar aza-anthracenedione core of this compound inserting itself between the base pairs of the DNA double helix (intercalation).[8][9] Studies have shown that this compound preferentially binds at specific DNA sequences, such as CpA dinucleotides and adenine bulge sites, which may influence its targeting of certain genomic regions.[10][11]

-

Formation of the Ternary Complex: Once intercalated, this compound interacts with topoisomerase II as the enzyme binds to the DNA, forming a stable ternary drug-enzyme-DNA complex.

-

Poisoning the Enzyme: This ternary complex stabilizes the "cleavage complex" intermediate of the topoisomerase II reaction cycle. In this state, the DNA is cleaved, and the enzyme is covalently attached to the 5' ends of the DNA strands. This compound's presence inhibits the subsequent re-ligation step.

-

Generation of Double-Strand Breaks (DSBs): The trapped, covalent cleavage complexes are converted into permanent DSBs when encountered by the cellular machinery of replication or transcription. These DSBs are highly cytotoxic lesions that trigger downstream cell death pathways.

A crucial aspect of this compound's mechanism is its relative selectivity for the TOP2A isoform.[4][5] By preferentially poisoning the TOP2A isoform abundant in cancer cells and sparing the TOP2B isoform found in cardiomyocytes, this compound achieves a wider therapeutic window.[4][5][7]

Experimental Validation: Protocols for Characterizing a Topoisomerase II Poison

The classification of this compound as a topoisomerase II poison is substantiated by a series of well-defined biochemical and cellular assays. Each protocol provides a layer of evidence, from demonstrating enzyme interaction to confirming the induction of cytotoxic DNA lesions in a cellular context.

Assay 1: Topoisomerase II Catalytic Inhibition (kDNA Decatenation Assay)

This assay determines if a compound interferes with the catalytic activity of topoisomerase II. It is a primary screen for potential inhibitors but does not distinguish between catalytic inhibitors and poisons.

-

Principle: Kinetoplast DNA (kDNA) is a network of thousands of interlocked DNA mini-circles isolated from trypanosomes. Topoisomerase II is unique in its ability to decatenate this network into individual, open-circular DNA monomers.[12] An inhibitor will prevent this process, leaving the kDNA network intact.

-

Protocol:

-

Prepare reaction tubes containing 10x topoisomerase II reaction buffer and ~200 ng of kDNA substrate.[12][13]

-

Add varying concentrations of this compound (or control compound) to the tubes. Include a no-drug control.

-

Initiate the reaction by adding a predetermined amount of purified human topoisomerase IIα enzyme.[12][13]

-

Terminate the reaction by adding 5x loading dye containing SDS and proteinase K to digest the enzyme.

-

Resolve the DNA products on a 0.8-1% agarose gel containing ethidium bromide.[12][13]

-

Visualize the DNA under UV light. The control lane will show fast-migrating decatenated monomers, while effective inhibitor concentrations will show the kDNA network remaining in the well.

-

Downstream Cellular Consequences: From Latent Damage to Mitotic Catastrophe

The cellular response to this compound-induced damage is distinct from that of many other DNA-damaging agents. Rather than inducing a swift cell cycle arrest, this compound appears to cause a latent form of damage that allows cells to continue progressing through the cell cycle. [14][15]

-

Lack of Canonical Checkpoint Activation: At cytotoxic concentrations, this compound often fails to trigger a robust, immediate DNA damage response (DDR) or activate the G2/M cell cycle checkpoint. [14][15]This allows damaged cells to enter mitosis.

-

Mitotic Perturbations: The unresolved DNA lesions manifest during mitosis, leading to severe errors in chromosome segregation. [14]Live-cell imaging reveals cells undergoing abnormal mitosis, characterized by the formation of chromatin bridges and lagging chromosomes. [14][15]* Aberrant Cell Division and Micronuclei Formation: These mitotic errors result in aberrant cell divisions, producing daughter cells with micronuclei (small, separate nuclei containing fragmented or whole chromosomes). [14]It is within these micronuclei that markers of DNA damage, like γH2AX, often become apparent. [14][15]* Delayed Cell Death: Cell death is not immediate. Instead, cells often undergo several rounds of these flawed, catastrophic divisions over a period of days before finally succumbing to apoptosis or necrosis. [14]This long-term effect explains why short-term proliferation assays (like MTS) can underestimate this compound's potency compared to long-term clonogenic survival assays. [14][15]

Comparative Analysis and The Basis of Reduced Cardiotoxicity

This compound's clinical value is defined by its ability to uncouple efficacy from the severe cardiotoxicity of its predecessors. Animal studies and clinical trials have consistently demonstrated its superior cardiac safety profile. [2][16][17]For instance, in mouse models, repeated cycles of doxorubicin or mitoxantrone resulted in severe degenerative cardiomyopathy, whereas only minimal cardiac changes were observed with this compound. [2][18]Furthermore, this compound did not worsen pre-existing heart damage in mice pretreated with doxorubicin. [2]

| Feature | Doxorubicin | Mitoxantrone | This compound |

|---|---|---|---|

| Class | Anthracycline | Anthracenedione | Aza-anthracenedione |

| Iron Binding | Yes (strong) | Yes | No [4][7] |

| ROS Generation | High | Moderate | Minimal [4] |

| TOP2β Inhibition | Potent | Potent | Weak / Selective for TOP2α [4][5][7] |

| Primary MoA | TOP2 Poison, Intercalation | TOP2 Poison, Intercalation | TOP2 Poison, Intercalation [16] |

| Reported Cardiotoxicity | High, Cumulative | Moderate, Cumulative | Low [2][3][17] |

| IC50 (K562 cells) | ~0.08 µM [4]| ~0.42 µM [4]| ~0.10 µM [4]|

Table 1. Comparative properties of this compound and related topoisomerase II poisons.

The key reasons for this compound's reduced cardiotoxicity are threefold:

-

Inability to Bind Iron: Its chemical structure lacks the necessary configuration to chelate iron, preventing the formation of drug-iron complexes that catalyze the production of highly damaging hydroxyl radicals in the myocardium. [4][7]2. TOP2A Isoform Selectivity: By preferentially targeting TOP2A over TOP2B, this compound spares cardiomyocytes, where TOP2B is the dominant isoform and its inhibition is a key mechanism of anthracycline-induced heart failure. [4][7]3. Pharmacokinetics: Some evidence suggests that lower cellular uptake in certain tissues may also contribute to its favorable safety profile by limiting off-target effects. [4][7]

Conclusion and Future Directions

This compound represents a successful application of rational drug design, creating a topoisomerase II poison that retains potent anti-tumor efficacy while significantly mitigating the risk of cardiotoxicity. Its mechanism is multifaceted, involving DNA intercalation, preferential poisoning of the TOP2A isoform, and the induction of a unique cellular death pathway characterized by mitotic catastrophe. The experimental protocols detailed herein provide a robust framework for identifying and characterizing such agents.

Clinically, this compound is an approved therapy for multiply relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma, addressing a significant unmet need. [1]Ongoing research continues to explore its use in combination with other cytotoxic and targeted agents. [1][3]Future investigations should continue to dissect the nuances of its "latent" DNA damage mechanism and further explore the structural determinants of TOP2 isoform selectivity, which could guide the development of the next generation of even safer and more effective topoisomerase poisons.

References

-

Hasinoff, B. B., Khelifi, A. F., & Wu, X. (2016). Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

ResearchGate. (2015). (PDF) Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase II Isoform. [Link]

-

Cavalletti, E., Crippa, L., & Mainardi, P. (2007). This compound (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone. Investigational New Drugs. [Link]

-

CancerNetwork. (2009). This compound May Have a Better Cardiac Profile Than Other Anthracyclines; Two Randomized Trials Are Underway. [Link]

-

R Discovery. (2015). Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform. [Link]

-

Monteiro, J. P., Reis-Mendes, A., & Félix, L. M. (2018). This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells. Toxicology Letters. [Link]

-

Beeharry, N., Cerna, D., & G-S, F. (2015). This compound induces cell death through mitotic perturbations and subsequent aberrant cell divisions. Cell Cycle. [Link]

-

Beeharry, N., Cerna, D., & G-S, F. (2015). This compound induces cell death through mitotic perturbations and subsequent aberrant cell divisions. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Two independent pathways may lead to this compound-induced cancer cell death. [Link]

-

PubChem - NIH. (n.d.). This compound. [Link]

-

Papadatos-Pastos, D., & Pettengell, R. (2013). This compound: merging safety with efficacy. Expert Review of Hematology. [Link]

-

Bio-protocol. (n.d.). Topoisomerase II Cleavage Complex Assay. [Link]

-

ProQuest. (2007). This compound (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin. [Link]

-

ResearchGate. (n.d.). Chemical structures of doxorubicin, mitoxantrone and this compound. [Link]

-

PMC - NIH. (n.d.). Topoisomerase Assays. [Link]

-

Salvatorelli, E., Menna, P., & Minotti, G. (2018). This compound: novel mode of action and clinical readouts. Expert Opinion on Pharmacotherapy. [Link]

-

ResearchGate. (n.d.). This compound induces cell death in multiple cancer cell lines independent.... [Link]

-

ResearchGate. (n.d.). Molecular structure of this compound. [Link]

-

Bellamri, M., Mansour, O., & Evison, B. J. (2024). Interactions of this compound with apurinic/apyrimidinic sites in DNA. PMC - NIH. [Link]

-

Collins, J. G., & Cutts, S. M. (2015). Binding of this compound to DNA at CpA dinucleotide sequences and bulge structures. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). This compound induces DNA damage at high concentrations but not at.... [Link]

-

Open-i. (n.d.). This compound induces DNA damage at high concentrations bu. [Link]

-

PMC - NIH. (n.d.). Topoisomerase Assays. [Link]

-

Ruddy, K. J., Pinter, E. A., & Moreno-Aspitia, A. (2022). Randomized Phase II Study of Two Doses of this compound in Patients with Metastatic Breast Cancer (NCCTG N1031, Alliance). The Oncologist. [Link]

-

Cancer Research UK. (n.d.). A trial of this compound for non Hodgkin lymphoma (PIX-R). [Link]

-

Collins, J. G., & Cutts, S. M. (2007). DNA binding by this compound. Organic & Biomolecular Chemistry. [Link]

-

Springer Nature Experiments. (n.d.). Topoisomerase I and II Activity Assays. [Link]

-

PLOS. (n.d.). S3 Fig. [Link]

-

ResearchGate. (n.d.). Cell cycle analysis following drug treatments. Representative.... [Link]

-

ProFoldin. (n.d.). DNA cleavage assay kit. [Link]

-

PMC - PubMed Central. (n.d.). Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations. [Link]

-

Lima, A. M., & Dias, R. S. (2019). This compound anticancer drug as a DNA ligand: Depicting the mechanism of action at single molecule level. International Journal of Biological Macromolecules. [Link]

Sources

- 1. This compound: novel mode of action and clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: merging safety with efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound anticancer drug as a DNA ligand: Depicting the mechanism of action at single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of this compound to DNA at CpA dinucleotide sequences and bulge structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA binding by this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. cancernetwork.com [cancernetwork.com]

- 18. This compound (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: Comparative studies against doxorubicin and mitoxantrone - ProQuest [proquest.com]

A Deep Dive into the Molecular Underpinnings of Pixantrone's Reduced Cardiotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracyclines, such as doxorubicin, represent a cornerstone of chemotherapy but are fraught with the risk of cumulative and often irreversible cardiotoxicity, significantly limiting their clinical utility. Pixantrone, an aza-anthracenedione, was rationally designed to retain potent anti-neoplastic activity while mitigating the cardiac risks associated with its predecessors. This in-depth technical guide synthesizes the current understanding of the molecular basis for this compound's improved cardiac safety profile. We will explore the key structural modifications that differentiate this compound from traditional anthracyclines and dissect the downstream molecular consequences, including its altered interaction with iron, reduced generation of reactive oxygen species (ROS), and its selectivity for topoisomerase II isoforms. Furthermore, this guide will delve into the experimental methodologies used to elucidate these mechanisms, providing a framework for researchers in the field.

Introduction: The Challenge of Anthracycline-Induced Cardiotoxicity

For decades, anthracyclines like doxorubicin have been indispensable in the treatment of a wide array of hematological and solid tumors.[1][2] However, their clinical application is hampered by a dose-dependent cardiotoxicity that can manifest as acute arrhythmias, pericarditis-myocarditis syndrome, or, more commonly, a chronic, progressive cardiomyopathy leading to congestive heart failure.[3] This severe side effect has spurred the development of second-generation anthracyclines and other topoisomerase II inhibitors with the goal of uncoupling anti-tumor efficacy from cardiac damage. This compound emerged from these efforts as a promising agent, demonstrating a favorable cardiac safety profile in both preclinical and clinical settings.[2][4][5]

The Molecular Architecture of a Safer Anthracenedione

This compound's reduced cardiotoxicity is fundamentally rooted in its unique chemical structure.[6] As an aza-anthracenedione, it is structurally related to mitoxantrone and doxorubicin but with critical modifications that alter its biochemical behavior.[1][7]

The Absence of a Hydroquinone Moiety and its Implications for Iron Chelation

A defining feature of this compound is the replacement of the hydroquinone ring found in doxorubicin and mitoxantrone with a nitrogen-containing heterocycle.[7][8] This seemingly subtle change has profound consequences. The hydroquinone moiety is a key structural feature that enables doxorubicin and mitoxantrone to chelate ferric iron (Fe³⁺).[1][7] The resulting iron-drug complex is a potent catalyst for the generation of highly reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions.[3][8] This "iron-dependent oxidative stress" is a primary and well-established mechanism of anthracycline-induced cardiotoxicity.[7]

This compound's altered structure renders it incapable of binding iron.[7][8] This inability to form iron complexes is a cornerstone of its reduced cardiotoxicity, as it effectively shuts down a major pathway for ROS production in cardiomyocytes.[7][8] While this compound can generate semiquinone free radicals in enzymatic systems, this is not observed in cellular environments, likely due to lower cellular uptake.[7][9][10]

dot

Caption: Doxorubicin vs. This compound: Iron Binding and ROS Production.

Preferential Targeting of Topoisomerase IIα: A Key to Selective Cytotoxicity

Both the anti-tumor activity and a component of the cardiotoxicity of anthracyclines are mediated through their interaction with topoisomerase II (Top2), an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[11] Humans express two isoforms of this enzyme: Top2α and Top2β.

-

Topoisomerase IIα (Top2α): Primarily expressed in proliferating cells and is the key target for anti-cancer therapy.[11]

-

Topoisomerase IIβ (Top2β): Predominantly found in post-mitotic, terminally differentiated cells, including cardiomyocytes.[7][11] Accumulating evidence strongly suggests that the interaction of anthracyclines with Top2β is a major contributor to their cardiotoxic effects.[7][11]

This compound exhibits a degree of selectivity for Top2α over Top2β.[1][7] This preferential targeting of the isoform abundant in cancer cells, while sparing the isoform prevalent in heart muscle, is a critical factor in its improved therapeutic index.[7][12] This selectivity means that at therapeutic concentrations, this compound is more likely to induce cytotoxic DNA double-strand breaks in tumor cells while minimizing damage to cardiomyocytes.[7]

dot

Caption: this compound's Selective Targeting of Topoisomerase II Isoforms.

Mitochondrial Homeostasis: A Lingering but Attenuated Concern

While the primary drivers of this compound's reduced cardiotoxicity are its lack of iron binding and Top2β sparing, its effects on mitochondria are not entirely benign. Some in vitro studies have demonstrated that this compound can induce mitochondrial dysfunction in cardiomyocytes at clinically relevant concentrations.[1][13] This suggests that while significantly safer than its predecessors, this compound may still exert some level of mitochondrial toxicity. However, this effect is considerably less pronounced than that observed with doxorubicin.[7][9]

The Emerging Role of Formaldehyde in this compound's Mechanism of Action

A fascinating and relatively recent discovery is the ability of this compound to be activated by formaldehyde to form stable, covalent DNA adducts.[14][15][16][17] This reaction is significantly more efficient for this compound than for mitoxantrone.[15][16][17] The formation of these adducts represents a Top2-independent mechanism of cytotoxicity and may contribute to this compound's overall anti-cancer efficacy.[18] While the direct implications of this formaldehyde-mediated activation for cardiotoxicity are still under investigation, it highlights a unique aspect of this compound's pharmacology that distinguishes it from other anthracenediones.

Experimental Workflows for Assessing Cardiotoxicity

The elucidation of this compound's favorable cardiac safety profile has been the result of rigorous preclinical and clinical investigation. Below are representative experimental protocols that form the basis of our understanding.

In Vitro Assessment of Myocyte Damage

-

Objective: To quantify and compare the direct cytotoxic effects of this compound and other anthracyclines on cardiomyocytes.

-

Cell Model: Primary neonatal rat ventricular myocytes or the H9c2 cell line, a rat myocardial cell line that can be differentiated into a cardiac phenotype.[1][13]

-

Methodology:

-

Culture cardiomyocytes to the desired confluency or differentiation state.

-

Expose cells to a range of concentrations of this compound, doxorubicin (positive control), and a vehicle control for a specified duration (e.g., 24-48 hours).

-

Assess cell viability and cytotoxicity using multiple endpoints:

-

Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium, a marker of plasma membrane integrity.[7][9][10]

-

MTT Assay: Assesses mitochondrial metabolic activity as an indicator of cell viability.[1][13]

-

Neutral Red Uptake Assay: Measures the ability of viable cells to incorporate and retain the neutral red dye in their lysosomes.[1][13]

-

-

-

Data Analysis: Calculate IC₅₀ values (the concentration of drug that inhibits 50% of cell growth or viability) for each compound and compare the relative toxicity.

Measurement of Reactive Oxygen Species (ROS) Production

-

Objective: To determine the capacity of this compound to induce oxidative stress in cardiomyocytes compared to doxorubicin.

-

Methodology:

-

Treat cultured cardiomyocytes with this compound, doxorubicin, a positive control for ROS induction (e.g., H₂O₂), and a vehicle control.

-

Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]

-

Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer.

-

-

Data Analysis: Quantify the rate of ROS production for each treatment condition and compare the relative levels of oxidative stress induced by each drug.

Topoisomerase II Cleavage Complex Assay

-

Objective: To assess the ability of this compound to stabilize the covalent complex between Top2 isoforms and DNA.

-

Methodology:

-

Utilize purified recombinant human Top2α and Top2β enzymes.

-

Incubate the enzymes with supercoiled plasmid DNA (e.g., pBR322) in the presence of various concentrations of this compound.

-

Stop the reaction and treat with a protein denaturant (e.g., SDS) and a protease (e.g., proteinase K) to reveal DNA breaks.

-

Analyze the DNA products by agarose gel electrophoresis. The formation of linear DNA from supercoiled DNA indicates the stabilization of the cleavage complex.[7][9][10]

-

-

Data Analysis: Compare the concentration of this compound required to induce DNA cleavage mediated by Top2α versus Top2β to determine isoform selectivity.

Quantitative Data Summary

| Parameter | This compound | Doxorubicin | Mitoxantrone | Reference |

| Myocyte Damage (LDH Release) | 10- to 12-fold less damaging | High | High | [7][9][10][12] |

| Iron (Fe³⁺) Binding | No | Yes | Yes | [7][8] |

| ROS Production in Myocytes | Significantly lower | High | Moderate | [7][8] |

| Topoisomerase IIβ Interaction | Reduced | High | High | [1][7] |

| Mitochondrial Dysfunction (in vitro) | Present at higher concentrations | High | High | [1][13] |

Conclusion and Future Directions

The reduced cardiotoxicity of this compound is a multifactorial phenomenon deeply embedded in its molecular design. The key pillars of its cardiac safety are its inability to chelate iron, thereby mitigating a major source of oxidative stress, and its preferential targeting of the Top2α isoform, which spares the Top2β isoform prevalent in cardiomyocytes. While not entirely devoid of effects on mitochondria, these are significantly attenuated compared to older anthracyclines. The discovery of its activation by formaldehyde opens new avenues for understanding its complete mechanism of action and for the potential design of novel anti-cancer agents with even greater selectivity and safety. For drug development professionals, the story of this compound serves as a powerful case study in rational drug design, demonstrating how a deep understanding of molecular mechanisms can lead to the creation of safer and more effective therapies.

References

-

Hasinoff, B. B., Khelifa, T., & Yalowich, J. C. (2016). Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform. Journal of Pharmacology and Experimental Therapeutics, 356(2), 397–409. [Link]

-

Reis-Mendes, A., et al. (2018). This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells. Toxicology Letters, 295, 13-21. [Link]

-

Hasinoff, B. B., et al. (2015). Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase II Isoform. ResearchGate. [Link]

-

Leonard, J. P. (2006). This compound May Have a Better Cardiac Profile Than Other Anthracyclines; Two Randomized Trials Are Underway. CancerNetwork. [Link]

-

R Discovery. (2015). Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform. R Discovery. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

Zinzani, P. L., et al. (2018). This compound: novel mode of action and clinical readouts. Expert Opinion on Pharmacotherapy, 19(11), 1247-1255. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Reis-Mendes, A., et al. (2018). This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells. PubMed. [Link]

-

Hasinoff, B. B., et al. (2016). Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform. PubMed. [Link]

-

Minotti, G., et al. (2009). LACK of IRON Binding by this compound IS ASSOCIATED with Reduced PRODUCTION of Reactive Oxygen SPECIES and Myoctye Cytotoxicity IN VITRO. Blood. [Link]

-

Pettengell, R., et al. (2012). Comparison of this compound-based regimen (CPOP-R) with doxorubicin-based therapy (CHOP-R) for treatment of diffuse large B-cell lymphoma. Annals of Oncology, 23(9), 2369-2375. [Link]

-

Salvatorelli, E., et al. (2013). The novel anthracenedione, this compound, lacks redox activity and inhibits doxorubicinol formation in human myocardium: insight to explain the cardiac safety of this compound in doxorubicin-treated patients. Journal of Pharmacology and Experimental Therapeutics, 344(2), 467-478. [Link]

-

Cavalletti, E., et al. (2007). This compound (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone. Investigational New Drugs, 25(3), 187-195. [Link]

-

Evison, B. J., et al. (2015). Chemical structures of doxorubicin, mitoxantrone and this compound. ResearchGate. [Link]

-

Saponara, M., et al. (2018). Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. International Journal of Molecular Sciences, 19(11), 3466. [Link]

-

Evison, B. J., et al. (2007). This compound can be activated by formaldehyde to generate a potent DNA adduct forming agent. Nucleic Acids Research, 35(11), 3581-3590. [Link]

-

Varricchi, G., et al. (2021). Role of Oxidative Stress in the Mechanisms of Anthracycline-Induced Cardiotoxicity: Effects of Preventive Strategies. Antioxidants, 10(2), 194. [Link]

-

Pane, F., et al. (2014). This compound for the treatment of adult patients with relapsed or refractory aggressive non-Hodgkin B-cell lymphomas. Therapeutic Advances in Hematology, 5(3), 95-106. [Link]

-

Evison, B. J., et al. (2007). This compound can be activated by formaldehyde to generate a potent DNA adduct forming agent. Nucleic Acids Research, 35(11), 3581-3590. [Link]

-

Evison, B. J., et al. (2007). This compound can be activated by formaldehyde to generate a potent DNA adduct forming agent. PubMed. [Link]

-

Evison, B. J., et al. (2019). An evaluation of the interaction of this compound with formaldehyde-releasing drugs in cancer cells. Cancer Chemotherapy and Pharmacology, 84(6), 1251-1262. [Link]

Sources

- 1. This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Role of Oxidative Stress in the Mechanisms of Anthracycline-Induced Cardiotoxicity: Effects of Preventive Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. This compound (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound for the treatment of adult patients with relapsed or refractory aggressive non-Hodgkin B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of Action and Reduced Cardiotoxicity of this compound; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]